molecular formula C8H6ClNS B1309175 4-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-23-0

4-Chloro-2-methylbenzo[d]thiazole

Cat. No. B1309175
CAS RN: 4146-23-0
M. Wt: 183.66 g/mol
InChI Key: WVODSIBUYCZFCU-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzo[d]thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a benzothiazole ring structure. This structure is a key feature in various chemical reactions and has potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves chemical transformations of starting materials such as amino-thiazoles or their selenazole counterparts. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with antitumor and antifilarial properties, was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Another example includes the synthesis of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole from dichloroacetone and 2-hydroxybenzylidenethiosemicarbazon . These methods highlight the versatility of thiazole compounds and their derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids was elucidated using XRD, revealing the presence of classical hydrogen bonds and noncovalent associations . Similarly, the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions, often leading to the formation of complexes with metals or the creation of new organic compounds. For instance, 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole forms octahedral complexes with metals such as Cr(III), Co(II), Ni(II), and Cu(II) . The synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole showcases the reactivity of thiazole derivatives under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, magnetic susceptibility, and thermal behavior, are crucial for understanding their potential applications. The melting points of 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids were determined, and their supramolecular aspects were analyzed . The thermal behavior of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes was studied using thermogravimetric analysis . These properties are indicative of the stability and reactivity of the compounds.

Scientific Research Applications

Quantum Chemical Modeling and Optoelectronic Applications

  • Research Insight : A study explored the electronic and nonlinear optical (NLO) properties of azo derivatives related to benzo[d]thiazole. These molecules, including variants of benzo[d]thiazole, have potential for optoelectronic and photonic applications due to their favorable electronic properties (Huo et al., 2021).

Intramolecular Hydrogen Bond Studies

  • Research Insight : Intramolecular hydrogen bonds involving thiazole derivatives, including structures like 2-methyl-4-(2-chloro-4,5-dimethoxyphenyl)thiazole, were investigated to understand their chemical properties. This study provides insights into the electronic structure of such compounds (Castro et al., 2007).

Structural and Supramolecular Analysis

  • Research Insight : Research on crystalline adducts formed from 4-methylbenzo[d]thiazol-2-amine and organic acids revealed insights into their structural and supramolecular characteristics. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds (Zhang et al., 2021).

Antimicrobial Applications

  • Research Insight : Some derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, which is structurally related to 4-Chloro-2-methylbenzo[d]thiazole, showed significant antibacterial activity. This suggests potential applications of similar compounds in antimicrobial treatments (Hussein & Azeez, 2013).

Fluorescence Sensing and Metal Ion Detection

  • Research Insight : A study on a thiazole-based conjugated polymer, synthesized using a derivative of 4-Chloro-2-methylbenzo[d]thiazole, demonstrated its application in detecting metal ions like Hg2+ and Ag+ through fluorescence quenching. This showcases its potential in chemical sensing technologies (Li et al., 2015).

Corrosion Inhibition

  • Research Insight : Thiazole-4-carboxylates, closely related to 4-Chloro-2-methylbenzo[d]thiazole, were found to inhibit corrosion of mild steel in acidic environments. Such studies highlight the potential of thiazole derivatives in industrial corrosion protection (El aoufir et al., 2020).

Antioxidant Properties

  • Research Insight : Thiazol-2-yl derivatives, structurally similar to 4-Chloro-2-methylbenzo[d]thiazole, exhibited antioxidant properties. This suggests potential applications in developing antioxidant agents (Hossan, 2020).

properties

IUPAC Name

4-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVODSIBUYCZFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396114
Record name 4-Chloro-2-methylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbenzo[d]thiazole

CAS RN

4146-23-0
Record name 4-Chloro-2-methylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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